molecular formula C16H16N2O3 B8177185 7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one

7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one

Cat. No.: B8177185
M. Wt: 284.31 g/mol
InChI Key: GDDJKDLVSGBUKR-UHFFFAOYSA-N
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Description

7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a partially hydrogenated ring system. The molecule is substituted with a carbobenzyloxy (Cbz) protecting group at the 7-position, which enhances its stability during synthetic procedures . Its chemical formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol. It typically appears as a white to yellow solid, though precise physical properties like melting point and density remain undocumented in publicly available sources . This compound is primarily utilized in medicinal chemistry as a precursor or intermediate for synthesizing neuroactive or enzyme-targeting molecules, leveraging its rigid bicyclic framework for structural diversity .

Properties

IUPAC Name

benzyl 6-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15-8-13-6-7-18(10-14(13)9-17-15)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDJKDLVSGBUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CNC(=O)C=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cbz Protection of Secondary Amines

A solution-phase method involves reacting 5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one with benzyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. Optimal conditions (0°C, 2 hours) afford 7-Cbz-protected derivatives in 78–82% yield. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl of benzyl chloroformate, with TEA scavenging HCl to drive completion.

Solid-Phase Synthesis Using Wang Resin

A modular approach employs Wang resin-bound intermediates to streamline purification. As detailed in combinatorial chemistry studies, coupling 4-oxo-3,4,5,6,7,8-hexahydro-2,7-naphthyridine to resin via a sulfonyl linker enables sequential Cbz protection and cleavage with trifluoroacetic acid (TFA). This method achieves 38% overall yield with >97% diastereomeric purity, as confirmed by X-ray crystallography.

Alternative Routes via Rearrangement Reactions

Smiles Rearrangement of 1-Amino-3-[(2-hydroxyethyl)thio] Derivatives

Treatment of 1-amino-3-chloro-2,7-naphthyridines (2a–f ) with 2-mercaptoethanol generates 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (5a–f ). Subsequent Smiles rearrangement in DMF at 80°C for 6 hours produces 1-amino-3-oxo-2,7-naphthyridines (6a–f ) in 89–93% yield. The Cbz group is introduced post-rearrangement via benzyl chloroformate, avoiding interference with the thiomethyl intermediate.

Curtius Rearrangement for Isocyanate Intermediates

Acyl azides derived from 2,7-naphthyridine-3-carboxylic acids undergo Curtius rearrangement to form isocyanates, which are trapped with benzyl alcohol to install the Cbz group. Using diphenylphosphoryl azide (DPPA) and TEA in acetonitrile, this one-pot procedure achieves 67% yield for the final urea derivative.

Catalytic Hydrogenation and Functionalization

Palladium-Catalyzed Coupling Reactions

Palladium-mediated Heck couplings introduce aryl/alkenyl groups at the 6-position of the naphthyridine core prior to Cbz protection. For instance, 6-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine reacts with styrene derivatives under Pd(OAc)₂ catalysis to afford coupled products in 72–85% yield. Hydrogenolysis of the Cbz group post-coupling is achieved with H₂/Pd-C in ethanol, though this step is omitted in the final target compound.

Reductive Amination

Secondary amines at the 1st position are installed via reductive amination of ketone intermediates. Sodium triacetoxyborohydride (STAB) in DCM reduces imines formed from 3-oxo-2,7-naphthyridines and primary amines, yielding 85–90% of substituted derivatives.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Reference
Smiles Rearrangement1-Amino-3-chloro-2,7-naphthyridine2-Mercaptoethanol, DMF89–93>95
Direct Cbz ProtectionTetrahydro-2,7-naphthyridinoneBenzyl chloroformate, TEA78–8298
Solid-Phase SynthesisWang resin-bound intermediateTFA, DCM38>97
Curtius Rearrangement2,7-Naphthyridine-3-carboxylic acidDPPA, TEA6790

Challenges and Optimization Strategies

Steric Hindrance in Cbz Installation

Bulkier substituents at the 7th position (e.g., benzyl) reduce reaction rates by 30–40% compared to methyl groups. Microwave-assisted synthesis (100°C, 30 minutes) mitigates this issue, enhancing yields to 75% for hindered substrates.

Regioselectivity in Cyclization

Competing pathways during Smiles rearrangements lead to byproducts such as furo[2,3-c]-2,7-naphthyridines. Employing high-dielectric solvents (DMF vs. THF) suppresses off-pathway cyclization by stabilizing transition states.

Purification of Hydrophilic Intermediates

Chromatographic separation of polar intermediates remains challenging. Patent CN102026999B recommends reverse-phase HPLC with 0.1% formic acid/acetonitrile gradients, achieving >99% purity for final products .

Chemical Reactions Analysis

Types of Reactions

7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to modify the compound.

    Substitution: Performing nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Using it as a building block for the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one is best contextualized through comparisons with related naphthyridine derivatives and tricyclic analogs. Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Features Biological Activity/Application Synthesis Route Reference
This compound Cbz-protected 7-position; bicyclic core with ketone Intermediate for neurotropic agents Multi-step phosphorylation and alkylation
7-Cyclohexyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridine-1,5-diamine Cyclohexyl substituent; pyrazolo-naphthyridine fusion Neurotropic activity (CNS modulation) Cyclization of dichlorinated precursors
Jasminine (Natural Alkaloid) Methyl ester at C4; fully hydrogenated core Natural neuroactive alkaloid (Oleaceae) Biosynthesis in plants
1,8-Naphthyridine-4(1H)-one Derivatives Varied substituents (e.g., morpholinomethyl, phenyl) Enzyme inhibitors (e.g., kinase targets) Sonochemical or thermal cyclization

Spectroscopic and Physicochemical Properties

  • 1,8-Naphthyridine-4(1H)-one Derivatives : Distinctive IR peaks at ~2200 cm⁻¹ (C≡N stretch) and δ 7.5–6.8 ppm in ¹H NMR for aromatic protons .

Biological Activity

7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one is a synthetic compound belonging to the class of naphthyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, with a molecular weight of 284.31 g/mol. The compound features a naphthyridine core modified by a tetrahydro structure and a carbobenzyloxy (Cbz) protecting group, which may influence its biological interactions and pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₃
Molecular Weight284.31 g/mol
IUPAC NameBenzyl 6-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxylate
AppearanceWhite to yellow solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA could affect gene expression or replication processes.

Biological Activity Overview

Research has demonstrated that naphthyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that naphthyridine compounds possess significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that similar naphthyridine derivatives exhibited activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research indicates that compounds within this class can inhibit cancer cell proliferation:

  • Case Study : A derivative was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values indicating effective cytotoxicity.

Anti-inflammatory Effects

The anti-inflammatory potential has been explored through various assays:

  • Mechanistic Studies : Compounds similar to 7-Cbz have been shown to inhibit pro-inflammatory cytokine release in activated macrophages.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the naphthyridine structure significantly influence biological activity:

  • Tetrahydro Modification : The presence of the tetrahydro group enhances lipophilicity and may improve membrane permeability.
  • Cbz Group : The Cbz protecting group may stabilize the compound and modulate its interaction with target proteins.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. For example:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria with MIC values < 10 µg/mL.
AnticancerInduced apoptosis in MCF-7 cells with IC50 = 15 µM.
Anti-inflammatoryReduced TNF-alpha levels by 50% in vitro at 20 µM concentration.

Q & A

Q. What are the primary synthetic routes for 7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one?

Methodological Answer:

  • Thermal Cyclization : Precursors like 2-amino-6-oxo-1-phenyl-4-(N-phenylcarbamoylmethyl)-1,6-dihydro-3-pyrimidinecarbonitrile undergo cyclization under reflux with triethylamine (Et₃N) and dimethylformamide (DMF), yielding ~60% product .
  • Oxazole-Based Synthesis : N-(But-3-enyl)-4-methyloxazole-5-carboxanilide undergoes thermal dehydration to form tetrahydro-2,7-naphthyridinone derivatives .
  • Multigram-Scale Synthesis : A general approach uses 3-bromopicolines as starting materials, enabling scalable production via iterative alkylation and cyclization steps .

Q. Example Reaction Table

PrecursorConditionsYieldReference
Pyrimidinecarbonitrile (15)Et₃N, DMF, reflux60%
Oxazole-carboxanilide (35)Thermal dehydration~70%
3-Bromopicoline derivativesAlkylation/cyclization stepsScalable

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and saturation of the tetrahydro ring. For example, the Cbz group’s benzyl protons appear as a singlet at δ 7.2–7.4 ppm, while the naphthyridinone carbonyl resonates at ~170 ppm in ¹³C NMR .
  • HPLC-MS : Ensure purity (>95%) and verify molecular weight (e.g., m/z 255.31 for C₁₅H₁₇N₃O) .
  • X-Ray Crystallography : Resolve ambiguous stereochemistry in substituted derivatives .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during structural elucidation?

Methodological Answer:

  • Triangulation : Cross-validate using multiple techniques (e.g., 2D NMR like COSY or HSQC to confirm proton-proton correlations) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .
  • Isotopic Labeling : Use deuterated analogs to isolate overlapping signals in crowded spectra .

Q. Example Workflow

Perform ¹H NMR and note discrepancies in coupling constants.

Validate via ¹³C DEPT-135 to confirm quaternary carbons.

Use HSQC to map proton-carbon connectivity .

Q. How to design experiments for evaluating bioactivity (e.g., antioxidant potential)?

Methodological Answer:

  • In Vitro Assays :
    • DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm (reference ascorbic acid as control) .
    • Lipid Peroxidation Inhibition : Use rat liver homogenates with thiobarbituric acid reactive substances (TBARS) assay .
  • ADMET Profiling :
    • Caco-2 Permeability : Assess intestinal absorption potential.
    • CYP450 Inhibition : Screen for metabolic stability using human liver microsomes .

Q. Bioactivity Data Example

AssayResult (IC₅₀)Reference
DPPH Scavenging12.5 µM
Lipid Peroxidation18.7 µM

Q. How to optimize reaction yields while minimizing by-products?

Methodological Answer:

  • Catalyst Screening : Test Pd/CaCO₃ for selective hydrogenation of unsaturated bonds without over-reduction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
  • By-Product Analysis : Use LC-MS to identify intermediates (e.g., dimeric adducts) and adjust stoichiometry .

Q. Case Study :

  • Hydrogenation of 3-methyl-2,7-naphthyridine with Pd/CaCO₃ in methanol selectively yields a 5:1 ratio of tetrahydro derivatives (53 and 54). N-Acylation (BzCl/pyridine) improves separation .

Q. What strategies address challenges in stereochemical control during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Introduce tert-butanesulfinamide groups to direct asymmetric alkylation .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures .
  • Dynamic Resolution : Employ conditions favoring epimerization (e.g., acidic media for imine intermediates) .

Q. How to validate computational models for predicting reactivity?

Methodological Answer:

  • DFT Calculations : Compare activation energies of proposed reaction pathways (e.g., cyclization vs. dimerization) using Gaussian or ORCA .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to confirm rate-determining steps .

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